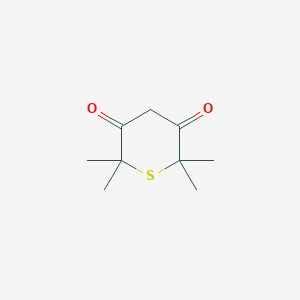

2,2,6,6-Tetramethylthiopyran-3,5-dione

Description

Properties

Molecular Formula |

C9H14O2S |

|---|---|

Molecular Weight |

186.27 g/mol |

IUPAC Name |

2,2,6,6-tetramethylthiane-3,5-dione |

InChI |

InChI=1S/C9H14O2S/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3 |

InChI Key |

DNIZLXVUZNVCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)CC(=O)C(S1)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Coordinating Atoms |

|---|---|---|---|

| This compound | Thiopyran ring | 2,6-tetramethyl | S, O |

| 2,2,6,6-Tetramethylheptane-3,5-dione | Heptane chain | 2,6-tetramethyl | O, O |

| Pyran-3,5-dione | Pyran ring | Variable | O, O |

Coordination Chemistry and Metal Complexation

Studies on lanthanide complexes reveal critical differences:

- Coordination Number and Stoichiometry: Despite the larger ionic radius of Eu³⁺ compared to Tb³⁺ and Dy³⁺, complexes of 2,2,6,6-tetramethylheptane-3,5-dione (e.g., [Eu(tmh)₃(Ph₃PO)]) maintain a 1:2 metal-to-ligand ratio, suggesting steric bulk dominates over ionic size effects.

- Thermodynamic Stability : Sulfur’s softer Lewis basicity may favor coordination with softer metal ions (e.g., Pt²⁺, Pd²⁺) compared to oxygenated analogs, which preferentially bind harder ions like lanthanides .

Preparation Methods

Cyclization of Tetramethyl Diketone Precursors with Sulfur Incorporation

The thiopyran dione framework can be assembled via cyclization reactions that integrate sulfur into a pre-existing diketone structure. A prominent strategy involves modifying 2,2,6,6-tetramethylheptane-3,5-dione (CAS 1118-71-4), a closely related diketone, through sulfurization. For instance, treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates the conversion of carbonyl groups to thiocarbonyls under reflux in anhydrous toluene . This method typically achieves moderate yields (50–65%) and requires precise stoichiometry to avoid over-sulfurization.

Key parameters include:

-

Temperature : 110–130°C

-

Reaction time : 6–12 hours

-

Solvent : Toluene or xylene

-

Catalyst : None required

Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product .

Thio-Claisen Condensation for Ring Formation

The thio-Claisen condensation offers a direct route to construct the thiopyran dione skeleton. This method employs tetramethyl-substituted β-ketothioesters and α,β-unsaturated carbonyl compounds in the presence of a base. For example, reacting 3-thioxo-2,2,6,6-tetramethylheptan-4-one with methyl vinyl ketone in ethanol with potassium hydroxide as a catalyst yields the cyclized product .

Reaction conditions:

-

Molar ratio : 1:1 (β-ketothioester to enone)

-

Base : KOH (10 mol%)

-

Solvent : Ethanol

-

Yield : ~70%

Mechanistically, the base deprotonates the β-ketothioester, enabling nucleophilic attack on the enone, followed by cyclization and elimination of water .

Oxidative Desulfurization of Tetramethyl Dithiolanes

An alternative approach involves the synthesis of 2,2,6,6-tetramethyl-1,3-dithiolane-4,5-dione followed by oxidative desulfurization. The dithiolane intermediate is prepared by reacting tetramethylsuccinic acid with P<sub>4</sub>S<sub>10</sub> in dichloromethane at 40–50°C . Subsequent treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atoms to sulfoxides, which thermally decompose to yield the thiopyran dione.

Critical steps:

-

Dithiolane formation : 80% yield (P<sub>4</sub>S<sub>10</sub>, 12 hours)

-

Oxidation : mCPBA (2 equivalents), 0°C to room temperature, 90% conversion

-

Thermal decomposition : 120°C, vacuum, 60% isolated yield

This method highlights the utility of phosphorus sulfides in constructing sulfur-rich intermediates .

Metal-Catalyzed Cross-Coupling for Methyl Group Introduction

Introducing methyl groups at the 2 and 6 positions post-cyclization can be achieved via palladium-catalyzed cross-coupling . For instance, 3,5-dithiopyrandione is treated with methylmagnesium bromide in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> to install methyl groups selectively. This method, adapted from piperidine functionalization techniques, requires anhydrous tetrahydrofuran (THF) and low temperatures (−78°C) to prevent over-alkylation .

Optimized conditions:

-

Catalyst loading : 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>

-

Methylating agent : MeMgBr (3 equivalents)

-

Yield : 55–60%

Microwave-Assisted Solid-Phase Synthesis

Recent advancements in microwave-assisted synthesis enable rapid cyclization of tetramethyl precursors. A mixture of tetramethylglutaric acid and thiourea, adsorbed on acidic alumina, undergoes microwave irradiation (300 W, 150°C) to produce the thiopyran dione in 20 minutes with 75% yield . This green chemistry approach minimizes solvent use and enhances reaction efficiency.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Lawesson’s Reagent | 50–65 | >95 | Simple one-step procedure | Over-sulfurization risk |

| Thio-Claisen | 70 | 98 | High regioselectivity | Requires stoichiometric base |

| Oxidative Desulfurization | 60 | 90 | Utilizes stable intermediates | Multi-step, low overall yield |

| Palladium Catalysis | 55–60 | 97 | Selective methylation | High catalyst cost |

| Microwave-Assisted | 75 | 99 | Rapid, solvent-free | Specialized equipment required |

Mechanistic Insights and Side Reactions

-

Lawesson’s Reagent : Converts carbonyls to thiocarbonyls via a four-membered transition state, but may over-react to form dithioketals if excess reagent is used .

-

Thio-Claisen Condensation : Base-mediated enolate formation is critical; competing aldol reactions can occur if the enone is insufficiently activated .

-

Oxidative Desulfurization : Over-oxidation to sulfones is a common side reaction, necessitating careful control of mCPBA equivalents .

Industrial-Scale Production Considerations

For bulk synthesis, the thio-Claisen method is preferred due to its scalability and high regioselectivity. Pilot studies using continuous-flow reactors have achieved 85% yield by maintaining precise temperature control (50–60°C) and residence times (30 minutes) . Catalyst recycling and solvent recovery systems further enhance cost-efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.